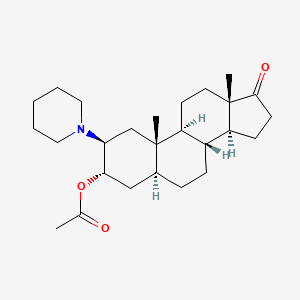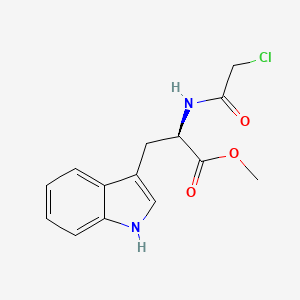
(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Descripción general
Descripción
(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral derivative of indole-3-acetic acid and has been studied extensively for its biological and pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Compounds with structural similarities, particularly those involving indole moieties and chloroacetamide groups, have been synthesized and evaluated for their biological activities. For example, the synthesis of enantiomers from L-tyrosine methyl ester and D-tyrosine ethyl ester, with investigations into their antitumor activities, highlights the potential medicinal chemistry applications of such compounds. The R-configuration of these compounds was found to contribute to their selective anti-tumor activities (Xiong Jing, 2011).
Crystal Structure and AHAS Inhibition
- The crystal structure determination of similar compounds, such as (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate, provides valuable information for drug design, especially in the context of discovering novel AHAS inhibitors. Such studies contribute to understanding the molecular interactions and conformational preferences that could influence biological activity (Shang et al., 2011).
Corrosion Inhibition
- Schiff bases derived from L-Tryptophan and related compounds have been studied for their corrosion inhibition properties on stainless steel in acidic environments. This application is significant in materials science and engineering, where preventing corrosion can extend the lifespan of metal components (S. Vikneshvaran & S. Velmathi, 2017).
Synthesis of Novel Compounds
- Research on the synthesis of novel compounds with indole and thioxopyridine derivatives has been conducted, leading to potential applications in antimicrobial treatments and enzyme activity modulation. Such studies are crucial in the development of new therapeutic agents (F. Attaby et al., 2007).
Propiedades
IUPAC Name |
methyl (2R)-2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDURQOJTVSURJA-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




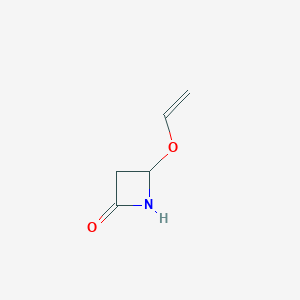
![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)

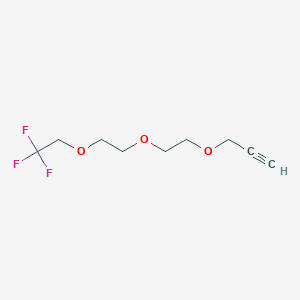

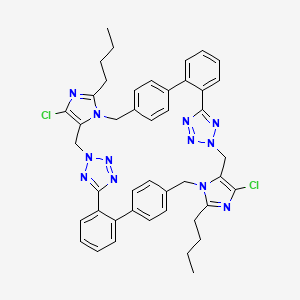
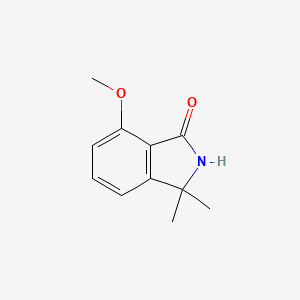
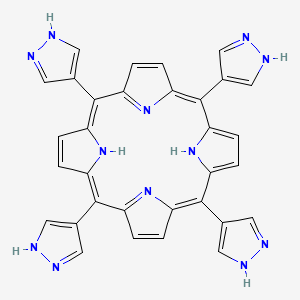

![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)
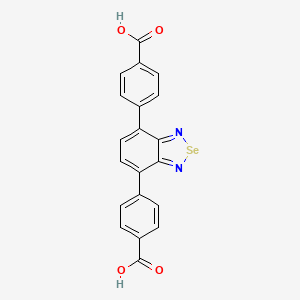
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide](/img/structure/B3324456.png)
